3a,4b-Galactotriose

Beschreibung

Contextualization within Oligosaccharide Chemistry

3a,4b-Galactotriose is classified as an oligosaccharide, a category of carbohydrates composed of a small number of monosaccharide units, typically between three and ten. glentham.com Specifically, it is a trisaccharide, meaning it is formed from three galactose monosaccharide units linked together. ontosight.ai Oligosaccharides like this compound are of great interest in biochemistry and materials science due to their diverse and complex structures, which lead to a wide range of biological functions and potential applications. googleapis.com

The synthesis of such oligosaccharides can be achieved through various methods, including enzymatic synthesis. Enzymes like β-galactosidases are pivotal in these processes, as they can catalyze the formation of glycosidic bonds between sugar molecules. nih.govresearchgate.net This enzymatic approach is often favored for its efficiency and environmental friendliness. nih.gov

Stereochemical Considerations and Glycosidic Linkage Specificity

The defining feature of this compound lies in its precise stereochemistry and the nature of its glycosidic linkages. A glycosidic bond is the covalent bond that joins a carbohydrate molecule to another group. wikipedia.org The stereochemistry of these linkages, designated as either alpha (α) or beta (β), is determined by the orientation of the bond relative to the anomeric carbon of the sugar ring. wikipedia.orglibretexts.org

In this compound, the galactose units are connected by specific glycosidic bonds. While the exact linkage for this compound is not explicitly detailed in the provided search results, a related compound, α-D-Gal-(1→3)-β-D-Gal-(1→4)-D-Gal, showcases the complexity and specificity of these linkages, with both α-(1→3) and β-(1→4) connections present. ebi.ac.uk The synthesis of such specific linkages can be challenging, often requiring sophisticated chemical or enzymatic strategies to control the stereochemical outcome. ontosight.aidtu.dk

Significance in Contemporary Carbohydrate Research

This compound and related galacto-oligosaccharides (GOS) are subjects of considerable research interest. mdpi.commdpi.com These compounds are recognized for their potential as prebiotics, which are substances that can promote the growth of beneficial bacteria in the gut. mdpi.comresearchgate.net The structural similarity of some GOS to oligosaccharides found in human milk contributes to their prebiotic effects. researchgate.netresearchgate.net

Research has also focused on the enzymatic production of GOS, often using β-galactosidases to convert lactose (B1674315) into a mixture of different galacto-oligosaccharides. researchgate.netmdpi.com The yield and specific types of GOS produced can be influenced by factors such as the source of the enzyme and the reaction conditions. researchgate.netmdpi.com For instance, a study involving fermentation with Aspergillus niger showed a significant increase in the content of this compound, among other sugars. mdpi.comresearchgate.net

Furthermore, specific oligosaccharides like the α-gal epitope (Galα1-3Galβ1-4GlcNAc-R), which shares structural motifs with galactotriose, have unique clinical relevance in areas like xenotransplantation and vaccine development. biosynth.com The study of specific galactotrioses helps in understanding the broader roles of complex carbohydrates in biological systems.

Structure

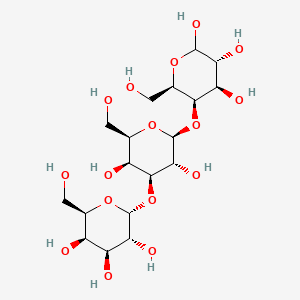

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)9(24)12(27)17(31-4)34-15-8(23)5(2-20)32-18(13(15)28)33-14-6(3-21)30-16(29)11(26)10(14)25/h4-29H,1-3H2/t4-,5-,6-,7+,8+,9+,10-,11-,12-,13-,14+,15+,16?,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDPRQJTYDIWJU-RXOJRZLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3a,4b Galactotriose

Chemoenzymatic Synthesis Pathways

Chemoenzymatic synthesis offers a powerful and efficient route to oligosaccharides, combining the strengths of chemical synthesis and enzymatic catalysis. researchgate.netmdpi.comrsc.org This strategy allows for the creation of specific glycosidic linkages with high regio- and stereoselectivity, which is often challenging to achieve through purely chemical methods. researchgate.net

Transgalactosylation Reactions for Oligosaccharide Formation

A key enzymatic process in the synthesis of galactooligosaccharides (GOS), including trisaccharides like 3a,4b-Galactotriose, is transgalactosylation. csic.esresearchgate.net This reaction is catalyzed by β-galactosidases and involves the transfer of a galactose unit from a donor substrate, typically lactose (B1674315), to an acceptor molecule. mdpi.commpg.de The process begins with the hydrolysis of the donor, forming a covalent galactosyl-enzyme intermediate. mpg.de Subsequently, this intermediate can react with a water molecule (hydrolysis) or, more importantly for synthesis, with the hydroxyl group of a carbohydrate acceptor (transgalactosylation) to form a new, longer oligosaccharide. mpg.de

β-Galactosidases (EC 3.2.1.23) are the central enzymes in the synthesis of this compound and other GOS. mdpi.commdpi.com These enzymes cleave the β-glycosidic bond in lactose to produce glucose and galactose or, under suitable conditions, transfer the galactosyl moiety to an acceptor. upm.edu.mynih.gov The source of the β-galactosidase is critical as enzymes from different microorganisms exhibit varying transgalactosylation efficiencies and produce GOS with different linkage types. researchgate.netmdpi.com For instance, β-galactosidases from Bifidobacterium bifidum and Pantoea anthophila have demonstrated a high capacity for transgalactosylation, yielding GOS with predominantly β(1→3) and β(1→6) linkages. csic.esmdpi.com The lacZ β-galactosidase from Escherichia coli is another well-studied enzyme known for its ability to synthesize allolactose (B1665239) through intramolecular transgalactosylation, a key step in the regulation of the lac operon. nih.govnih.gov

The catalytic mechanism involves two key amino acid residues at the active site, one acting as a nucleophile and the other as an acid/base catalyst. nih.govmdpi.com This mechanism facilitates the formation of a galactosyl-enzyme intermediate that is central to both hydrolysis and transgalactosylation reactions. mpg.de

The outcome of the transgalactosylation reaction is highly dependent on enzyme specificity and reaction conditions. uni-bonn.deresearchgate.net Enzyme specificity dictates which acceptor molecules can be used and where the new glycosidic bond is formed. nih.govresearchgate.net For example, some β-galactosidases show a preference for forming β(1→3) or β(1→6) linkages, while others may form β(1→4) bonds. csic.esnih.gov The specificity is not absolute and can be influenced by the structure of the acceptor molecule. researchgate.net

Optimizing reaction conditions is crucial for maximizing the yield of the desired oligosaccharide. researchgate.net Key parameters include:

Substrate Concentration: Higher initial lactose concentrations generally favor transgalactosylation over hydrolysis. csic.esupm.edu.my For example, increasing lactose concentration from 5% (w/v) to 20% (w/v) can significantly increase GOS yield. upm.edu.my

Temperature: Each enzyme has an optimal temperature for activity. For instance, the β-galactosidase from Bifidobacterium bifidum has an optimal temperature of around 40-45°C. csic.esupm.edu.my Temperatures outside the optimal range can lead to increased hydrolysis or enzyme denaturation. mpg.de

pH: The pH of the reaction medium affects the ionization state of the enzyme's active site residues and thus its catalytic activity. upm.edu.my The optimal pH for many β-galactosidases used in GOS synthesis is in the range of 6.0 to 6.8. csic.es

Enzyme Concentration: The concentration of the enzyme influences the reaction rate. researchgate.net

The table below summarizes the optimal conditions for GOS production by β-galactosidase from different microbial sources.

| Microbial Source | Optimal pH | Optimal Temperature (°C) | Key Findings | Reference |

| Bifidobacterium bifidum | 6.0 | 40-45 | Showed a tendency to form β(1→3) linkages followed by β(1→6). csic.esupm.edu.my | csic.esupm.edu.my |

| Pantoea anthophila | Not Specified | 50 | Produced GOS with mainly β(1→3) and β(1→6) linkages. mdpi.com | mdpi.com |

| Alteromonas sp. QD01 | 8.0 | 40 | Exhibited wide pH stability (6.0-9.5). mdpi.com | mdpi.com |

| Bacillus circulans | 5.08 | 30 | Achieved a high GOS yield of approximately 50.56% of total sugar. researchgate.net | researchgate.net |

| Tomato (TBG5) | 4-4.5 | 37-45 | Showed a strong preference for hydrolyzing β-(1→3) and β-(1→6)-linked galactooligosaccharides. nih.gov | nih.gov |

During transgalactosylation, a mixture of oligosaccharides with varying degrees of polymerization (DP) is typically produced. mpg.de Besides the target trisaccharide, disaccharides, tetrasaccharides, and even larger oligosaccharides can be formed. csic.es The primary transgalactosylation products can themselves act as acceptors for further galactosyl transfer, leading to the formation of higher oligosaccharide species. mpg.de For example, the synthesis using β-galactosidase from Pantoea anthophila yielded not only trisaccharides like 3'-galactosyl-lactose but also disaccharides such as allolactose and 6-galactobiose. mdpi.com Similarly, the enzyme from Bifidobacterium bifidum produced the trisaccharide Gal-β(1→3)-Gal-β(1→4)-Glc and the tetrasaccharide Gal-β(1→3)-Gal-β(1→3)-Gal-β(1→4)-Glc. csic.es The distribution of these products changes over the course of the reaction, with the concentration of higher oligosaccharides often decreasing after reaching a maximum as they are subsequently hydrolyzed by the enzyme. mdpi.comupm.edu.my

Whole-Cell Biocatalysis Approaches for Oligosaccharide Production

Whole-cell biocatalysis presents an attractive alternative to using isolated enzymes for oligosaccharide synthesis. d-nb.infoelsevier.com This approach utilizes intact microbial cells, either in a growing or resting state, to catalyze the desired reaction. d-nb.infotaylorfrancis.com The key advantages include the elimination of costly and time-consuming enzyme purification steps and the inherent presence of cofactor regeneration systems within the cell. d-nb.infomdpi.com

The development of recombinant microbial systems has significantly advanced the field of whole-cell biocatalysis. acs.orgnih.govnih.gov By introducing genes encoding for specific enzymes into robust microbial hosts like Escherichia coli or Pichia pastoris, it is possible to create highly efficient and customized biocatalysts. nih.govresearchgate.net These engineered microorganisms can be designed to overexpress the desired β-galactosidase, leading to higher product yields and improved process efficiency. nih.govresearchgate.net Furthermore, metabolic engineering strategies can be employed to optimize the host's metabolism for the production of the target oligosaccharide by enhancing precursor supply and minimizing competing pathways. d-nb.infonih.gov For instance, engineered E. coli has been successfully used as a whole-cell biocatalyst for various biotransformations. d-nb.info

Chemical Synthesis Strategies for Defined Oligosaccharides

The synthesis of structurally defined oligosaccharides is a complex yet crucial field in carbohydrate chemistry. These well-defined molecules serve as invaluable tools for investigating biological processes such as cell-wall biosynthesis, protein-carbohydrate interactions, and cell-cell adhesion. dtu.dkacs.org Chemical synthesis provides a route to obtaining pure, structurally precise oligosaccharide fragments that are often difficult to isolate from natural sources. dtu.dk The primary approach involves the sequential coupling of monosaccharide building blocks, known as glycosyl donors and glycosyl acceptors, to construct the target oligosaccharide with specific glycosidic linkages. researchgate.net

A significant challenge in oligosaccharide synthesis is controlling the stereoselectivity of the glycosylation reaction to form the desired anomer (α or β linkage). researchgate.net The choice of protecting groups for the hydroxyl functions of the monosaccharide units, the nature of the leaving group on the glycosyl donor, and the reaction conditions, including the promoter and solvent, all play critical roles in the outcome of the synthesis. researchgate.netcapes.gov.br

Custom Synthesis Approaches

The custom synthesis of a specific oligosaccharide like 3α,4β-galactotriose necessitates a carefully designed strategy to control the formation of the glycosidic bonds. Research into the synthesis of related structures, such as β-(1→3)-linked galactotriose, provides insight into the methodologies that can be employed.

The synthesis of the required building blocks often involves multiple steps of protection and deprotection of hydroxyl groups. In a reported synthesis of a β-(1→3)-linked galactotriose, various galactosyl halides with different substituents at the O-3 position were prepared and tested. capes.gov.br The disaccharide glycosyl chloride used as the donor was synthesized by the cleavage of its corresponding methyl glycoside. capes.gov.br

The following table summarizes key findings from a study on the synthesis of a β-(1→3)-linked galactotriose, which is structurally related to 3α,4β-galactotriose.

| Feature | Details |

| Synthesis Strategy | Condensation of a disaccharide glycosyl donor with a monosaccharide glycosyl acceptor. capes.gov.br |

| Glycosyl Donor | A disaccharide glycosyl chloride. capes.gov.br |

| Glycosyl Acceptor | A suitably protected monosaccharide galactose derivative. capes.gov.br |

| Promoter for β-linkage | Silver trifluoromethanesulfonate. capes.gov.br |

| Promoter for α-linkage | Silver perchlorate. capes.gov.br |

| Effect of Solvent | More polar solvents favor the formation of β-linked products. capes.gov.br |

| Yield | A better overall yield was achieved with the disaccharide donor strategy compared to a monosaccharide donor approach. capes.gov.br The disaccharide glycosyl chloride donor was obtained in 75% yield. capes.gov.br |

Enzymatic Degradation and Metabolic Pathways of Galactotriose

Microbial Glycoside Hydrolases Acting on Galactotriose

The breakdown of complex carbohydrates like galactans into smaller, usable units such as 3a,4b-Galactotriose is a critical metabolic process, particularly within microbial ecosystems like the human gut. This process is mediated by a diverse array of microbial enzymes known as glycoside hydrolases. These enzymes are essential for cleaving the glycosidic bonds that link sugar monomers together in a polysaccharide chain.

Galactotriose is not typically found as a free molecule in nature; instead, it is a structural component of larger polysaccharides called galactans and arabinogalactans. The initial and crucial step in its metabolic journey is its liberation from these parent polymers. This is accomplished by endo-acting enzymes, specifically endogalactanases, which cleave internal bonds within the galactan backbone.

A notable example is the endogalactanase from the human gut bacterium Bifidobacterium longum. nih.govnih.gov This bacterium possesses a gene, galA, that codes for an endogalactanase belonging to the Glycoside Hydrolase (GH) family 53. nih.gov This enzyme is located extracellularly and anchored to the cell membrane, allowing it to act on complex carbohydrates in the surrounding environment. nih.govnih.gov The action of this enzyme on (β1→4)galactans results in the release of galactotrisaccharides, including galactotriose. nih.govnih.gov

Enzymes within the Glycoside Hydrolase family 53 exhibit specific characteristics that define their function. The endogalactanase (GalA) from Bifidobacterium longum strain NCC2705 has been characterized in detail. nih.govnih.gov It functions optimally at a pH of 5.0 and a temperature of 37°C. nih.govnih.gov The enzyme is a large tetrameric protein with a native molecular mass of 329 kDa, composed of 94 kDa subunits. nih.govnih.gov

The specificity of GalA is directed towards the (β1→4)-linked galactosyl backbone of type I galactans. nih.gov It is also capable of cleaving (β1→3) linkages within the polysaccharide chain. nih.govnih.gov However, its activity is significantly hindered by the presence of arabinosyl side chains, which are common decorations on arabinogalactan (B145846) structures found in plants like potatoes. nih.govnih.gov Another member of this family, an endo-galactanase from Bacteroides thetaiotaomicron (BTGH53), also acts on galactooligosaccharides, showing activity on substrates with a degree of polymerization of three or less, a characteristic it shares with fungal GH53 enzymes. researchgate.netnih.gov

| Property | Value | Reference |

|---|---|---|

| Enzyme Family | Glycoside Hydrolase 53 (GH53) | nih.gov |

| Optimal pH | 5.0 | nih.govnih.gov |

| Optimal Temperature | 37°C | nih.govnih.gov |

| Native Molecular Mass | 329 kDa (Tetramer) | nih.govnih.gov |

| Substrate Specificity | (β1→4)galactans, (β1→4)galactooligosaccharides | nih.govnih.gov |

| Km (for AZCL-galactan) | 1.62 mM | nih.govnih.gov |

| Vmax (for AZCL-galactan) | 99 U/mg | nih.govnih.gov |

The mechanism by which the B. longum endogalactanase degrades its substrate is thought to be a processive one. nih.govnih.gov This means that after making an initial cleavage in the middle of the galactan chain, the enzyme moves along the chain toward its reducing end, continuously liberating galactotriose units. nih.govnih.gov This mode of action differs from that of other GH53 family endogalactanases, such as the one from Aspergillus aculeatus. nih.govnih.gov

The degradation of more complex structures like arabinogalactans, which are common in plant cell walls, requires a synergistic effort from multiple enzymes. nih.gov The arabinose side chains present on Type I arabinogalactans act as roadblocks, sterically hindering the endogalactanase. nih.govnih.gov Research has shown that pre-treating potato galactan with an arabinofuranosidase to remove these arabinosyl residues increases the amount of galactotriose liberated by the B. longum endogalactanase by 13%. nih.gov This highlights the importance of accessory enzymes, such as arabinofuranosidases, which work in concert with endogalactanases to efficiently depolymerize complex plant glycans. nih.govwur.nl

Once galactotriose is liberated from the parent polysaccharide, it is not the final product of degradation. This trisaccharide is further broken down into smaller, more readily metabolizable units—disaccharides and monosaccharides. alevelbiology.co.ukuobaghdad.edu.iq This subsequent hydrolysis is carried out by other classes of glycoside hydrolases.

The complete breakdown of galacto-oligosaccharides like galactotriose relies on the action of enzymes such as β-galactosidases. nih.gov β-Galactosidase (EC 3.2.1.23) is an exoglycosidase that specifically hydrolyzes the β-glycosidic bonds at the non-reducing end of β-D-galactosides. wikipedia.org In the context of galactotriose metabolism, this enzyme would cleave the terminal galactose unit, resulting in a disaccharide (galactobiose) and a monosaccharide (galactose).

This process of hydrolysis involves the addition of a water molecule to break the glycosidic bond. myedspace.co.uk The resulting disaccharide can then be further hydrolyzed by the same or another β-galactosidase into two galactose monosaccharides. aatbio.com These simple sugars, galactose and glucose (if present in the original oligosaccharide), can then be taken up by the microbial cell and enter central metabolic pathways like glycolysis to generate energy. ebsco.com Therefore, β-galactosidases are essential for the final steps of converting complex galactans into usable energy sources. nih.govnih.gov

The filamentous fungus Aspergillus niger is well-known for its ability to produce a wide range of extracellular enzymes, making it a workhorse in industrial fermentation processes. nih.gov Among the enzymes it secretes is β-galactosidase, which is crucial for the dairy industry as it hydrolyzes lactose (B1674315) into glucose and galactose. nih.gov

In fermentation processes utilizing plant-based substrates that contain galactans, A. niger can effectively degrade these complex carbohydrates. nih.gov The fungus produces enzymes capable of breaking down the polysaccharide backbone and side chains. lu.se During fermentation, A. niger secretes β-galactosidase, which can act on liberated galacto-oligosaccharides, including galactotriose. nih.gov This enzymatic action breaks down the oligosaccharides into simple sugars that the fungus then consumes for growth. nih.gov The ability of A. niger to produce a suite of degradative enzymes, including β-glucosidases and others, makes it highly effective in breaking down complex biomass during fermentation. frontiersin.org

Further Hydrolysis of Galactotriose to Disaccharides and Monosaccharides

Microbial Metabolism and Utilization of Galactotriose

The trisaccharide this compound is a carbohydrate that can be metabolized by a variety of microorganisms. Its degradation is a key step in the utilization of more complex galactose-containing polysaccharides. This section explores the integration of galactotriose into bacterial metabolic pathways, its role in prebiotic studies, and its significance in the microbial deconstruction of plant cell walls.

Integration into Bacterial Carbohydrate Utilization Pathways

Once transported into the bacterial cell, galactotriose is typically hydrolyzed into galactose monosaccharides, which can then enter central metabolic pathways. The primary routes for galactose catabolism in bacteria are the Leloir and the Tagatose-6-phosphate pathways.

The Leloir pathway is a fundamental route for galactose metabolism in many organisms. nih.gov It involves the conversion of galactose to glucose-6-phosphate through a series of enzymatic reactions. The key enzymes in this pathway are galactokinase (GalK), galactose-1-phosphate uridylyltransferase (GalT), and UDP-galactose 4-epimerase (GalE). nih.gov Once galactotriose is broken down into galactose, these individual galactose units can be phosphorylated by GalK to enter the Leloir pathway, ultimately being converted into glucose-6-phosphate, which then enters glycolysis for energy production. nih.govasm.org

The Tagatose-6-phosphate pathway represents an alternative route for galactose utilization, particularly in lactic acid bacteria. nih.gov In this pathway, galactose-6-phosphate (B1197297) is converted through a series of intermediates to glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which are also intermediates of glycolysis. nih.gov The uptake of galactose that feeds into this pathway is often mediated by the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). nih.gov

Some bacteria possess specific gene clusters dedicated to the breakdown of galactose-containing polymers. For instance, Bacillus subtilis has a gene cluster that facilitates the degradation of galactan. asm.org In this process, an extracellular enzyme, GanB, breaks down galactan into galactotriose. asm.org The resulting galactotriose is then transported into the cell and further hydrolyzed into galactose by the enzyme GanA. asm.org This liberated galactose is then available to be funneled into the Leloir pathway for cellular energy. asm.org

The table below summarizes the key bacterial pathways involved in the utilization of galactose derived from galactotriose.

| Metabolic Pathway | Key Enzymes | Primary Function |

| Leloir Pathway | Galactokinase (GalK), Galactose-1-phosphate uridylyltransferase (GalT), UDP-galactose 4-epimerase (GalE) | Conversion of galactose to glucose-6-phosphate for entry into glycolysis. nih.govasm.org |

| Tagatose-6-phosphate Pathway | Galactose-6-phosphate isomerase, Tagatose-6-phosphate kinase, Tagatose-1,6-bisphosphate aldolase | Alternative pathway for galactose metabolism, leading to glycolytic intermediates. nih.gov |

Role in Prebiotic Studies Focusing on Microbial Fermentation Mechanisms

Galactotriose is a component of galacto-oligosaccharides (GOS), which are well-established prebiotics. mdpi.comnih.gov Prebiotics are non-digestible food ingredients that beneficially affect the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon, thus improving host health. mdpi.com The fermentation of GOS, including galactotriose, by probiotic bacteria such as Bifidobacterium and Lactobacillus species is a key area of prebiotic research. nih.govmdpi.com

Studies have shown that GOS selectively promotes the growth of these beneficial gut bacteria. mdpi.com The fermentation of these oligosaccharides by bifidobacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate (B1210297) and lactate. nih.gov These SCFAs contribute to a lower colonic pH, which can inhibit the growth of pathogenic bacteria. Furthermore, SCFAs serve as an energy source for colonocytes and have various systemic health benefits. nih.gov

The ability of different probiotic strains to utilize GOS can vary, depending on their enzymatic machinery, particularly the presence of specific β-galactosidases. nih.govnih.gov For example, Bifidobacterium longum subsp. infantis possesses multiple genes encoding β-galactosidases that are induced during growth on GOS. nih.gov These enzymes exhibit different preferences for various β-galactosides, allowing for the efficient breakdown of GOS mixtures. nih.gov The fermentation of GOS by different strains of Bifidobacterium and Lactobacillus has been shown to result in varying growth rates and SCFA production profiles, highlighting the specificity of these interactions. nih.govmdpi.com

The prebiotic effect of GOS can be quantified using a Prebiotic Index (PI), which measures the relative increase in beneficial bacteria over potentially harmful ones. mdpi.com Studies have indicated that galactose-containing oligosaccharides like GOS generally exhibit a higher PI value compared to other prebiotics like fructo-oligosaccharides (FOS). mdpi.com

The table below presents a summary of findings from studies on the fermentation of GOS by probiotic bacteria.

| Probiotic Genus | Key Findings | Reference |

| Bifidobacterium | Utilizes GOS via specific β-galactosidases, leading to the production of SCFAs like acetate and lactate. nih.govnih.gov | nih.govnih.gov |

| Lactobacillus | Ferments GOS, contributing to the overall prebiotic effect and production of organic acids. mdpi.comnih.gov | mdpi.comnih.gov |

Physiological Significance in Plant Cell Wall Deconstruction by Microbes

Galactose, and by extension, galactotriose, is a component of hemicellulose, a major polysaccharide in plant cell walls. nih.gov Hemicelluloses are a diverse group of polymers that, along with cellulose (B213188) and pectin, provide structural support to plant cells. nih.govresearchgate.net The microbial degradation of plant biomass is a crucial process in carbon cycling and has significant biotechnological applications.

Microorganisms in environments such as the rumen and soil produce a wide array of extracellular enzymes to break down the complex polysaccharides of plant cell walls. nih.govmdpi.com The degradation of hemicellulose requires the synergistic action of various enzymes, including those that can cleave the main backbone and those that remove side chains. microbenotes.com Galactotriose can be released from hemicellulosic structures like xyloglucan (B1166014), which has a cellulose-like backbone with various sugar side chains, including galactose. nih.govnih.gov

For instance, the enzymatic hydrolysis of xyloglucan oligosaccharides by glycoside hydrolases from the hyperthermophilic microorganism Saccharolobus solfataricus has been shown to release galactose, among other monosaccharides. nih.gov This indicates that microbial enzymes can effectively target and break down galactose-containing side chains of hemicellulose. In the rumen, a highly specialized anaerobic environment, a diverse community of bacteria, fungi, and protists work together to degrade plant fiber. nih.gov Hemicelluloses are hydrolyzed by both cellulolytic specialists and non-cellulolytic generalist microbes through the secretion of extracellular enzymes. nih.gov

The release of galactotriose and other simple sugars from the plant cell wall provides a valuable carbon and energy source for the soil and gut microbial communities. mdpi.com The activity of enzymes involved in hemicellulose degradation, such as β-xylosidase, is influenced by agricultural practices like fertilization, which in turn affects the soil microbial community structure and function. mdpi.com

The table below lists the relevant plant cell wall components and the microbial enzymes involved in their degradation to release galactose-containing oligosaccharides.

| Plant Cell Wall Component | Microbial Enzymes | Role in Galactotriose Release |

| Hemicellulose (e.g., Xyloglucan) | Glycoside Hydrolases, β-Galactosidases | Cleavage of galactose-containing side chains, potentially releasing galactotriose. researchgate.netnih.gov |

Molecular Interactions and Recognition Mechanisms

Protein-Carbohydrate Interactions Involving 3a,4b-Galactotriose

The recognition of this compound by proteins is a highly specific process, primarily mediated by carbohydrate-binding modules (CBMs) and substrate-binding proteins associated with transport systems. These interactions are fundamental for the utilization of galactans by various microorganisms.

Binding to Specific Carbohydrate-Binding Modules (CBMs)

Carbohydrate-Binding Modules (CBMs) are non-catalytic domains of carbohydrate-active enzymes that enhance the enzyme's efficacy by targeting it to the specific polysaccharide substrate. researchgate.net The interaction between this compound and specific CBMs is a key step in the enzymatic breakdown of galactans.

A prime example of a CBM with specificity for β-1,4-galactan and its oligosaccharides, including this compound, is TmCBM61 from Thermotoga maritima. nih.gov This module is the founding member of CBM family 61. nih.gov

Ultra-high-resolution X-ray crystal structures of TmCBM61 in complex with β-1,4-galactotriose have revealed the precise molecular determinants of this interaction. nih.gov The binding site of TmCBM61 features a cleft where the galactotriose molecule is accommodated. The interaction is primarily driven by stacking of the sugar rings against the side chains of tryptophan residues, specifically Trp563 and Trp594. nih.gov The two glycosidic bonds of the oligosaccharide are positioned directly over these tryptophan residues. nih.gov A third tryptophan, Trp508, only partially interacts with the non-reducing end of the sugar. nih.gov This arrangement highlights a binding mode that recognizes the helical conformation of β-1,4-galactan. nih.gov

Table 1: Key Residues in TmCBM61 Involved in this compound Binding

| Residue | Role in Binding |

|---|---|

| Tryptophan 563 | Stacking interaction with a sugar ring |

| Tryptophan 594 | Stacking interaction with a sugar ring |

| Tryptophan 508 | Partial interaction with the non-reducing end |

Isothermal Titration Calorimetry (ITC) has been employed to characterize the binding thermodynamics and stoichiometry of TmCBM61 with β-1,4-galactotriose. nih.gov These studies provide quantitative data on the affinity of the CBM for its ligand. Titrations performed at 25 °C involved injecting a solution of β-1,4-galactotriose into a sample cell containing TmCBM61. nih.gov While the specific stoichiometric and kinetic values from the ITC experiments are detailed in the primary research, the technique confirms a direct binding interaction. nih.gov

Interaction with Oligosaccharide Transport Systems

Once liberated from larger galactan polymers, this compound must be transported into the microbial cell for further metabolism. This process is mediated by specialized oligosaccharide transport systems, such as ATP-binding cassette (ABC) transporters.

In the bacterium Bacillus subtilis, the degradation and uptake of galactan-derived oligosaccharides are managed by the gan operon. nih.govresearchgate.net This operon encodes an ABC transporter complex, GanSPQAB, which is responsible for the import of galacto-oligosaccharides like galactotriose and galactotetraose. nih.govuniprot.org

The GanSPQ complex consists of two transmembrane proteins, GanP and GanQ, which form the channel for the oligosaccharide to pass through the cell membrane. nih.gov The energy required for this transport is supplied by an ATP-binding protein, MsmX, which hydrolyzes ATP to drive the conformational changes necessary for translocation. nih.gov

The specificity of the GanSPQ ABC transporter is conferred by the substrate-binding lipoprotein, GanS (also known as CycB). nih.govuniprot.org GanS is located on the outer surface of the cell membrane, where it captures galacto-oligosaccharides from the extracellular environment. nih.govebi.ac.uk

Purified GanS has been shown to bind specifically to galactotetraose and galactotriose, as demonstrated by thermal shift assays. nih.govomicsdi.org This binding event triggers a conformational change in GanS, allowing it to dock with the GanPQ transmembrane components and deliver the bound oligosaccharide for transport into the cell. nih.gov Once inside the cell, the imported galacto-oligosaccharides are further broken down into galactose by the β-galactosidase GanA. nih.gov

Table 2: Components of the Bacillus subtilis Galacto-oligosaccharide ABC Transporter

| Component | Function | Binds this compound? |

|---|---|---|

| GanS | Substrate-binding lipoprotein | Yes |

| GanP | Transmembrane protein | No |

| GanQ | Transmembrane protein | No |

| MsmX | ATP-binding protein (provides energy) | No |

Enzyme-Substrate Recognition in Catalytic Processes

The enzymatic breakdown of oligosaccharides like this compound is mediated by Glycoside Hydrolases (GHs). These enzymes exhibit high specificity, recognizing both the sugar residues and the stereochemistry of the glycosidic bonds that link them. The recognition process is a prerequisite for catalysis, which for GHs typically proceeds via a double displacement or inverting mechanism to cleave the glycosidic bond. wikipedia.orgwikipedia.org

The unique mixed-linkage structure of this compound means its hydrolysis requires enzymes capable of recognizing both α-1,3 and β-1,4 linkages, or more commonly, a consortium of enzymes with distinct specificities. The active site of a glycoside hydrolase is a precisely shaped pocket or cleft lined with amino acid residues that form specific non-covalent interactions with the substrate. pnas.orgnih.gov

For the terminal, non-reducing α-1,3-linked galactose residue, recognition would be performed by an α-galactosidase, such as those from Glycoside Hydrolase family 27 (GH27) or 110 (GH110). nih.govuniprot.org In human α-galactosidase (GH27), the active site employs two key aspartic acid residues (Asp-170 and Asp-231) that act as the catalytic nucleophile and the acid/base, respectively. wikipedia.orgnih.gov The enzyme specifically selects for the α-anomer of galactose, with the active site forming a network of hydrogen bonds with the hydroxyl groups of the sugar ring to ensure correct positioning for catalysis. nih.gov Structural studies of antibodies engineered to bind the related α-gal epitope reveal that aromatic residues, such as tryptophan, are critical for binding through CH-π stacking interactions with the galactose ring. pnas.org

The internal β-1,4 linkage would be recognized by a β-galactosidase. Enzymes in the GH42 family, for instance, are known to hydrolyze β-1,4 linked galacto-oligosaccharides. uniprot.org The GanA β-galactosidase from Bacillus subtilis degrades galactotriose and galactotetraose into galactose. uniprot.org Its active site contains a catalytic nucleophile (Glu308) and a proton donor (Glu144). uniprot.org Furthermore, studies on a carbohydrate-binding module from family 61 (CBM61), which specifically binds β-1,4-galactan, show that the helical conformation of the sugar chain is recognized through a binding cleft. This interaction is stabilized by a network of hydrogen bonds and CH-π interactions involving tryptophan residues, which stack against the faces of the galactose rings. unit.no

An enzyme capable of hydrolyzing this compound would possess an extended binding site with subsites (designated -n to +n) that accommodate each sugar residue. The terminal α-1,3-linked galactose would occupy the non-reducing end subsite (e.g., -1), while the rest of the molecule would extend into the positive subsites. The specific amino acids at each subsite dictate the enzyme's preference for the linkage type and the adjacent sugar units.

| Enzyme/Protein Family | Recognized Linkage | Key Interacting Residues (Example) | Interaction Type | Source |

| GH27 (Human α-GAL) | α-1,3-Galactose | Asp170, Asp231 | Catalysis (Nucleophile, Acid/Base) | wikipedia.orgnih.gov |

| Anti-α-Gal Antibody | α-1,3-Galactose | Trp33 (Heavy Chain) | CH-π Stacking | pnas.org |

| GH42 (e.g., B. longum) | β-1,4-Galactose | Not specified | Catalysis | uniprot.org |

| CBM61 (T. maritima) | β-1,4-Galactotriose | Trp47, Trp71 | CH-π Stacking, H-Bonding | unit.no |

The efficiency and energetics of the enzyme-substrate interaction are quantified by kinetic and thermodynamic parameters. Kinetic analysis determines the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an inverse measure of binding affinity, and the catalytic rate constant (kcat), which represents the turnover number. pjlss.edu.pknih.gov Thermodynamic analysis reveals the free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes upon binding, providing insight into the forces driving the interaction. nih.govacs.org

Specific kinetic and thermodynamic data for the interaction of this compound with a cognate glycoside hydrolase are not extensively documented. However, data from related substrates and enzymes provide a clear framework for understanding this process. For example, a GH42 β-galactosidase from Bifidobacterium longum (Bga42B) efficiently hydrolyzes 4-galactotriose (Galβ1-4Galβ1-4Gal). uniprot.org In contrast, studies on β-galactosidases from Lactobacillus and Aspergillus species using lactose (B1674315) or the synthetic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) have established Km values in the millimolar (mM) range and detailed thermodynamic profiles for thermal inactivation. nih.govscielo.br For instance, the β-galactosidase from Lactobacillus plantarum HF571129 has a Km of 23.28 mM for lactose. nih.gov

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Optimal pH | Optimal Temp (°C) | Source |

| Lactobacillus plantarum | Lactose | 23.28 | 10.88 | 7.5 | 50 | nih.gov |

| Lactobacillus plantarum | ONPG | 6.644 | 147.5 | 6.5 | 50 | nih.gov |

| Aspergillus oryzae | ONPG | 0.800 | 0.0864 (A/min) | 7.5 | - | pjlss.edu.pk |

| Aspergillus fumigatus | pNP-Gal | 0.45 | 78 (U/mg) | 4.5 | 50-60 | scientificwebjournals.com |

Note: The data in this table are for related substrates and serve to illustrate the kinetic parameters typically measured. Data for this compound is not specified in the provided sources.

Phage-Host Interactions Mediated by Glycan Binding

Bacteriophages, the viruses that infect bacteria, initiate infection by recognizing and binding to specific receptors on the host cell surface. mdpi.com These receptors are often carbohydrate structures, including components of lipopolysaccharides (LPS), capsular polysaccharides, or teichoic acids. oup.com This recognition is mediated by Receptor-Binding Proteins (RBPs) located at the distal end of the phage tail. mdpi.comnih.gov

The structure of this compound is highly similar to the terminal portion of the α-gal epitope (Galα1-3Galβ1-4GlcNAc-R), a carbohydrate antigen of immense clinical relevance. nih.govnih.gov This epitope is abundant on the cells of non-primate mammals but is absent in humans, who consequently produce high levels of a natural antibody, anti-Gal, against it. nih.gov The high immunogenicity of the α-gal epitope underscores its potential as a potent recognition motif.

While direct evidence of a phage using this compound as a receptor is not available in the cited literature, the principles of phage-glycan interaction strongly suggest it is a plausible target. Phages have evolved RBPs that can recognize specific saccharide linkages with high affinity. oup.com For example, some phages are known to bind to galactose moieties on the host cell wall. oup.com Given that the anti-Gal antibody uses a germline-encoded tryptophan residue to bind the α-gal epitope, it is conceivable that phage RBPs could evolve similar binding pockets to recognize this structure. pnas.orgresearchgate.net Phage display technologies have even been used to engineer antibody fragments that can select for α-gal binders, demonstrating that this glycan can be a specific target for protein binding. pnas.orgresearchgate.net Therefore, it is hypothesized that phages exist in nature that exploit the α-1,3-galactose-containing structures on bacterial surfaces as a primary mechanism for host attachment and subsequent infection.

Analytical Characterization and Quantification Methodologies for Galactotriose

Chromatographic Techniques

Chromatographic methods are central to the analysis of oligosaccharides, providing the necessary resolving power to separate complex mixtures and isomers.

High-Performance Anion-Exchange Chromatography, typically coupled with Pulsed Amperometric Detection (HPAEC-PAD), is a powerful and widely used technique for the analysis of carbohydrates. youtube.commdpi.com This method leverages the weak acidic nature of carbohydrates, which become anionic at high pH levels (pH > 11). thermofisher.com This allows for their separation on strong anion-exchange columns using a high-pH mobile phase, often with a sodium acetate (B1210297) or sodium hydroxide (B78521) gradient. youtube.comthermofisher.com HPAEC-PAD is highly sensitive and can separate oligosaccharides based on size, charge, and linkage isomerism without the need for prior derivatization. mdpi.com The technique has demonstrated the ability to resolve complex mixtures of oligosaccharides, including those released from glycoproteins, making it suitable for identifying specific structures like galactotriose within a complex sample matrix. youtube.com While HPAEC-PAD offers excellent precision, it has been noted that multiple techniques are often necessary for complete oligosaccharide identification. youtube.comnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | CarboPac™ Series (e.g., PA1, PA100, PA200) | youtube.commdpi.com |

| Mobile Phase | High pH Sodium Hydroxide (NaOH) with a Sodium Acetate (NaOAc) gradient | youtube.commdpi.com |

| Example Gradient | Linear gradient of NaOAc in NaOH | mdpi.com |

| Detection | Pulsed Amperometric Detection (PAD) | mdpi.comnih.gov |

| Key Advantage | Separation of structural isomers without derivatization | youtube.com |

High-Performance Size Exclusion Chromatography (HPSEC) separates molecules based on their hydrodynamic volume, or size in solution. This technique is valuable for determining the molecular mass distribution of oligosaccharide populations and for assessing the purity of isolated fractions. oup.com In the analysis of oligosaccharides, HPSEC can be used to isolate fractions of a specific degree of polymerization (DP), such as a trisaccharide fraction containing galactotriose, from a larger mixture. oup.com The purity and molecular mass of the collected fractions can be confirmed by creating a calibration curve with known standards. oup.com While HPSEC is effective for size-based separation, it does not typically resolve isomers of the same size. mdpi.com Therefore, it is often used as a preparatory step or in conjunction with other, higher-resolution techniques.

| Parameter | Description | Reference |

|---|---|---|

| Principle | Separation based on molecular size (hydrodynamic volume) | oup.com |

| Primary Use | Molecular mass determination and purity assessment of oligosaccharide fractions | oup.com |

| Calibration | Retention times are plotted against the log of the molecular mass of known standards | oup.com |

| Limitation | Generally does not separate oligosaccharide isomers | mdpi.com |

Polyacrylamide Carbohydrate Electrophoresis (PACE) is a highly sensitive method for the analysis and quantification of carbohydrates. nih.gov The technique involves the covalent labeling of the reducing end of an oligosaccharide with a fluorophore, such as 8-aminonaphthalene-1,3,6-trisulphonic acid (ANTS). nih.govspringernature.com The resulting charged derivatives are then separated by high-resolution polyacrylamide gel electrophoresis. nih.gov The electrophoretic mobility is primarily related to the size of the saccharide, but is also influenced by its specific structure, enabling the resolution of some positional isomers. nih.gov PACE is capable of detecting oligosaccharides in the femtomole to picomole range and allows for the simultaneous analysis of multiple samples. nih.govnih.gov In practice, galactotriose standards with different linkages, such as β(1,3) and β(1,6), can be run alongside unknown samples to identify specific isomers based on their migration. researchgate.net The identity of bands separated by PACE can be further confirmed by excising them from the gel and analyzing them with mass spectrometry. researchgate.netresearchgate.net

| Step | Description | Reference |

|---|---|---|

| Derivatization | Covalent labeling of the reducing terminus with a fluorophore (e.g., ANTS) | nih.govspringernature.com |

| Separation | High-resolution polyacrylamide gel electrophoresis | nih.gov |

| Detection | Fluorescence imaging of the gel | mdpi.com |

| Sensitivity | As low as 100 fmol for oligosaccharides | nih.gov |

| Application | Quantitative and structural analysis, including resolution of some isomers | nih.govnih.gov |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is an indispensable tool for oligosaccharide analysis, providing precise molecular weight information and structural details through fragmentation analysis. researchgate.net Soft ionization techniques are preferred as they minimize fragmentation during the ionization process, keeping the molecules intact. nih.govwikipedia.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique widely used for the analysis of biomolecules, including carbohydrates. creative-proteomics.comrcpath.org In this method, the analyte is co-crystallized with a matrix substance that absorbs laser energy, facilitating the desorption and ionization of the intact analyte molecule. creative-proteomics.comslu.se MALDI-TOF MS provides rapid and sensitive determination of the molecular weights of oligosaccharides. mdpi.com Although it is a powerful tool, the sensitivity for neutral polysaccharides can be lower compared to other biopolymers. mdpi.com Derivatization, such as permethylation or tagging with a charged fluorophore (as used in PACE), can significantly enhance the ionization efficiency and detection sensitivity. slu.semdpi.com The identity of oligosaccharides separated by other techniques, like PACE, is often confirmed using MALDI-TOF MS, which can verify the mass of the compound in the separated band. researchgate.netresearchgate.net

| Feature | Description | Reference |

|---|---|---|

| Ionization | Soft ionization using a laser and an energy-absorbing matrix | creative-proteomics.comrcpath.org |

| Primary Information | Molecular weight determination of intact oligosaccharides | researchgate.net |

| Advantages | High speed, high sensitivity, and tolerance to sample mixtures | rcpath.orgslu.se |

| Sensitivity Enhancement | Chemical derivatization (e.g., permethylation, fluorescent tagging) increases signal intensity | slu.semdpi.com |

| Example Application | Confirmation of ANTS-derivatized (Gal)3 mass at 870 Da | researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that is particularly well-suited for analyzing oligosaccharides, often directly from solution. wikipedia.orgresearchgate.net ESI can generate multiply charged ions, which extends the mass range of the analyzer and is beneficial for larger macromolecules. wikipedia.org It is readily coupled with liquid-phase separation techniques like High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), allowing for online separation and analysis (LC-MS). nih.gov ESI-MS is advantageous for analyzing underivatized oligosaccharides, even when they are present in complex mixtures at low concentrations. researchgate.net Structural information can be obtained through tandem mass spectrometry (MS/MS or MSn), where precursor ions are fragmented to reveal details about sequence and linkage. nih.govresearchgate.net Studies on methyl galactotrioses have utilized ESI-MS to study fragmentation patterns and rearrangement processes. researchgate.netresearchgate.net

| Feature | Description | Reference |

|---|---|---|

| Ionization | Soft ionization from a liquid phase, often producing multiply charged ions | nih.govwikipedia.org |

| Coupling | Easily interfaced with HPLC or Capillary Electrophoresis (LC-MS, CE-MS) | nih.gov |

| Analytes | Effective for underivatized, neutral, and acidic oligosaccharides in mixtures | researchgate.net |

| Structural Analysis | Tandem MS (MS/MS) provides fragmentation data for sequence and linkage analysis | researchgate.net |

| Example Ions | Sodium adducts [M+Na]+ are commonly observed for neutral oligosaccharides | researchgate.net |

Structural Biology and Conformational Studies of Galactotriose and Its Complexes

X-ray Crystallography of Galactotriose-Protein Complexes

X-ray crystallography has been an indispensable tool for visualizing the atomic-level details of how 3a,4b-Galactotriose binds to various proteins, providing a static yet high-resolution snapshot of these interactions. nih.gov

Elucidation of Ligand Binding Pockets and Recognition Motifs

The crystal structures of proteins in complex with this compound have revealed key features of the ligand binding pockets. These pockets are often shallow grooves or clefts on the protein surface, lined with a specific arrangement of amino acid residues that mediate the binding.

A notable example is the complex of β-1,4-galactotriose with Thermotoga maritima CBM61 (TmCBM61), a carbohydrate-binding module from an endo-β-1,4-galactanase. pdbj.orgnih.gov The binding site is a shallow cleft on the protein surface. nih.gov Analysis of the crystal structure at a remarkable 0.95 Å resolution shows the galactotriose molecule primarily interacting with the side chains of three tryptophan residues: Trp508, Trp563, and Trp594. nih.gov The non-reducing end of the sugar has partial interaction with Trp508, while the two glycosidic bonds are positioned directly over Trp563 and Trp594. nih.gov This arrangement of aromatic residues provides a platform for CH-π stacking interactions with the sugar rings, a common recognition motif in carbohydrate-binding proteins.

In another instance, the crystal structure of the β-1,4-galactanase from Bacillus licheniformis (BLGAL) in complex with galactotriose revealed a deep active-site cleft. nih.gov The binding pocket is characterized by a series of subsites that accommodate the individual galactose units of the oligosaccharide. nih.gov Specific hydrogen bonds between the hydroxyl groups of the galactotriose and the side chains of amino acids such as aspartate, glutamate, and asparagine, as well as the protein backbone, are crucial for the precise recognition and orientation of the ligand within the binding site. The binding pocket of the TlpQ ligand-binding domain, for example, is highly negatively charged to accommodate the protonated polycationic nature of its ligands at neutral pH. researchgate.net

Table 1: Key Amino Acid Residues in Galactotriose Binding Pockets

| Protein | PDB ID | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Thermotoga maritima CBM61 | 2XON | Trp508, Trp563, Trp594 | CH-π stacking |

| Bacillus licheniformis Galactanase | 1OJW | Asp, Glu, Asn | Hydrogen bonding |

Conformational Analysis of Bound this compound

X-ray crystallography not only identifies the interacting residues but also provides precise information about the conformation of the bound this compound. When bound to a protein, the oligosaccharide often adopts a specific, and sometimes strained, conformation that is different from its preferred conformation in solution.

In the complex with TmCBM61, the β-1,4-galactotriose adopts a helical conformation. pdbj.orgnih.gov This conformation is stabilized by the interactions with the tryptophan residues in the binding cleft. nih.gov The glycosidic torsion angles (φ and ψ) are constrained, forcing the oligosaccharide into a shape that complements the protein's binding surface. This induced-fit mechanism ensures high specificity and affinity of the interaction.

Similarly, in the active site of BLGAL, the galactotriose molecule is held in a conformation that is poised for catalysis. nih.gov The distortion of the sugar ring at the scissile glycosidic bond, often towards a half-chair or boat conformation, is a common feature observed in glycoside hydrolase complexes. This conformational strain helps to lower the activation energy for the cleavage of the glycosidic bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

While X-ray crystallography provides a static picture of the bound state, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the structure and dynamics of this compound in solution. nih.gov NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Residual Dipolar Coupling (RDC) measurements, can provide information about the average conformation and the flexibility of the oligosaccharide.

Studies on galactotriose and related oligosaccharides have used 1H and 13C NMR spectroscopy to determine the structure and glycosidic linkages. nih.govebi.ac.ukresearchgate.net For instance, 500-MHz 2D 1H-NMR and conventional 13C-NMR have been used to confirm the structures of synthesized galactotriose derivatives. nih.gov These techniques allow for the determination of the average values of the glycosidic torsion angles, providing insights into the preferred solution conformation.

Furthermore, NMR can be used to study the binding of this compound to proteins in solution. Chemical shift perturbation mapping, where changes in the NMR spectrum of the protein or the ligand upon complex formation are monitored, can identify the residues involved in the interaction and provide information on the binding affinity.

Computational Modeling and Molecular Dynamics Simulations

Computational methods, particularly molecular dynamics (MD) simulations, have become increasingly important in complementing experimental data and providing a dynamic view of oligosaccharide behavior. nih.gov

Prediction of Binding Modes and Affinities

Molecular docking and MD simulations can be used to predict how this compound binds to a protein of interest. peerj.com These methods can screen potential binding poses and estimate the free energy of binding, which is related to the binding affinity. peerj.com For example, MD simulations have been used to characterize the binding sites on enzymes and estimate the interaction energies of ligand-protein complexes. peerj.com

These computational approaches are particularly useful when experimental structures are unavailable. By building a homology model of the protein, researchers can perform docking studies with this compound to generate hypotheses about the binding mode, which can then be tested experimentally.

Conformational Landscapes of Oligosaccharides in Solution

MD simulations can provide a detailed picture of the conformational landscape of this compound in solution. nih.gov These simulations can map the potential energy surface of the molecule as a function of its rotatable bonds, primarily the glycosidic linkages. drugdesign.org The results can reveal the relative populations of different conformers and the energy barriers between them.

For the related disaccharide galactose-α-1,3-galactose, a combination of classical dynamics and quantum mechanics-based methods revealed a constrained and rigid conformational profile that is minimally affected by solvation. nih.gov Such studies on this compound would be invaluable in understanding its intrinsic flexibility and how its conformational preferences might influence its recognition by proteins. By understanding the conformational landscape in solution, researchers can better appreciate the energetic cost of adopting the specific conformation required for protein binding.

Research Applications and Experimental Utility of 3a,4b Galactotriose

Use as a Defined Substrate for Glycosyltransferase and Glycosidase Studies

3a,4b-Galactotriose and its isomers are instrumental in characterizing the activity and specificity of glycosyltransferases and glycosidases, the enzymes responsible for synthesizing and degrading glycans, respectively.

As a defined substrate, these trisaccharides enable researchers to probe the catalytic mechanisms of these enzymes. For instance, a conjugate of this compound with bovine serum albumin (BSA) is utilized as an artificial substrate in glycosylation reaction studies. biosynth.com The enzymatic processing of such well-defined substrates can be monitored to determine kinetic parameters and substrate preferences. rndsystems.combellbrooklabs.com

Glycoside hydrolases (glycosidases) are a major class of enzymes studied using galactotriose isomers. For example, the degradation of β-1,4-galactotriose has been used to characterize the activity of endo-β-1,4-galactanases from various sources. The endo-β-1,4-galactanase from Bacillus licheniformis was found to be in complex with galactotriose as a product of its hydrolytic activity. nih.gov However, this particular enzyme cannot hydrolyze galactotriose to a significant extent, preferring longer oligosaccharides. nih.gov In contrast, the endo-β-1,4-galactanase from Aspergillus aculeatus can efficiently degrade galactotriose. nih.gov

Similarly, β-1,3-galactotriose is a key substrate for studying exo-β-1,3-galactanases. An exo-β-1,3-galactanase from the fungus Phanerochaete chrysosporium and another from the bacterium Clostridium thermocellum have been shown to hydrolyze β-1,3-galactan, and their activity on β-1,3-galacto-oligosaccharides has been characterized. nih.gov The enzyme from Streptomyces avermitilis specifically hydrolyzes the β-1,3-linkage between two galactosyl residues. tandfonline.com

The following table summarizes the use of galactotriose isomers in the study of various enzymes.

| Enzyme Studied | Galactotriose Isomer | Source Organism | Key Finding |

| Endo-β-1,4-galactanase | β-1,4-Galactotriose | Bacillus licheniformis | Galactotriose is a product of hydrolysis but is not efficiently degraded further by this enzyme. nih.gov |

| Endo-β-1,4-galactanase | β-1,4-Galactotriose | Aspergillus aculeatus | Efficiently degrades galactotriose. nih.gov |

| Exo-β-1,3-galactanase | β-1,3-Galactotriose | Clostridium thermocellum | The enzyme hydrolyzes β-1,3-linked galacto-oligosaccharides. nih.gov |

| Exo-β-1,3-D-galactanase | β-1,3-Galactotriose | Streptomyces avermitilis | Specifically hydrolyzes the β-1,3-linkage between galactose residues. tandfonline.com |

| β-1,4-Galactosyltransferase | β-1,4-Galactotriose | Vigna radiata (mung bean) | No significant glycosyltransferase activity was observed with galactotriose as an acceptor. oup.com |

Application as a Ligand in Protein-Carbohydrate Interaction Research

The specific binding of proteins to carbohydrates is fundamental to numerous biological processes. This compound and its isomers serve as valuable ligands in studies aimed at understanding these interactions. bmglabtech.comharvard.edu

A notable example is the study of a carbohydrate-binding module (CBM) from the thermophilic bacterium Thermotoga maritima. The crystal structure of this CBM, designated TmCBM61, was determined in complex with β-1,4-galactotriose. nih.gov This high-resolution structure revealed the molecular basis for the specific recognition of β-1,4-galactan, highlighting how the trisaccharide ligand fits into the binding site, primarily interacting with tryptophan residues. nih.gov

Lectins, a class of proteins that bind specifically to carbohydrates, are often studied using galactotriose and other oligosaccharides as ligands. umich.edubiorxiv.org These studies can involve techniques like equilibrium dialysis and hapten inhibition assays to determine binding affinities and specificities. umich.edu For instance, galectin-3, a β-galactoside-binding lectin, is known to interact with various galactose-containing ligands. nih.govnih.gov The binding characteristics of galectin-3 and its variants to complex glycans can be investigated using solid-phase assays and surface plasmon resonance, with galactoside ligands being crucial for these analyses. nih.gov

The table below presents examples of protein-carbohydrate interaction studies involving galactotriose.

| Protein Studied | Galactotriose Isomer | Source Organism | Key Finding on Interaction |

| Carbohydrate-Binding Module (TmCBM61) | β-1,4-Galactotriose | Thermotoga maritima | The crystal structure revealed specific interactions with tryptophan residues in the binding site, explaining the module's specificity for β-1,4-galactan. nih.gov |

| Datura stramonium lectin | N,N',N''-triacetylchitotriose (related trisaccharide) | Datura stramonium (Jimsonweed) | Found to be a potent inhibitor in binding studies, suggesting the lectin has at least three subsites for carbohydrate binding. umich.edu |

| Galectin-3 | General β-galactosides | Human | The N-terminal domain of galectin-3 is important for ligand binding, and fusion proteins can modulate binding efficiency. nih.gov |

Utilization as a Reference Standard in Oligosaccharide Analysis

In the field of analytical chemistry, particularly in the analysis of complex carbohydrates, pure oligosaccharides are essential as reference standards. This compound is used for this purpose in various chromatographic techniques. mdpi.com

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful method for the separation and quantification of carbohydrates. csic.estandfonline.com In studies analyzing the production of galactooligosaccharides (GOS) from lactose (B1674315), this compound has been used as a reference standard to identify and quantify the trisaccharide fraction in the resulting mixture. mdpi.commdpi.com The retention time of the standard allows for the unambiguous identification of galactotriose in complex samples like fermented milk beverages. mdpi.com

Similarly, other isomers of galactotriose, such as β-1,3-galactotriose, β-1,4-galactotriose, and β-1,6-galactotriose, are used as standards in techniques like Polysaccharide Analysis by Carbohydrate Electrophoresis (PACE). researchgate.net This method allows for the separation of oligosaccharides with the same sugar composition but different linkages, as they exhibit different mobilities. researchgate.net The availability of these standards is crucial for the structural elucidation of oligosaccharides released from the enzymatic digestion of complex polysaccharides. researchgate.netresearchgate.net

The use of galactotriose as a reference standard is highlighted in the following table.

| Analytical Technique | Galactotriose Isomer Used as Standard | Application |

| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | This compound | Quantification of galactooligosaccharides in fermented milk beverages. mdpi.com |

| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | α1-3, β1-4 galactotriose | Characterization of galactooligosaccharide mixtures from enzymatic reactions. researchgate.net |

| Polysaccharide Analysis by Carbohydrate Electrophoresis (PACE) | β-1,3-galactotriose, β-1,4-galactotriose, β-1,6-galactotriose | Separation and identification of oligosaccharides from enzymatic digests of plant polysaccharides. researchgate.net |

| High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) | β-1,3-galactotriose | Analysis of hydrolysis products from arabinogalactan-proteins. researchgate.net |

Probes for Investigating Microbial Carbohydrate Metabolism

The metabolism of complex carbohydrates by the gut microbiota is a key area of human health research. Galactotriose isomers serve as important probes to investigate these metabolic pathways and the interactions between different microbial species. nih.govmdpi.com

Studies have shown that specific strains of Bifidobacterium, a genus of beneficial gut bacteria, can utilize galactooligosaccharides, including galactotriose. researchgate.netjst.go.jp For example, Bifidobacterium longum possesses an endogalactanase that liberates galactotriose from type I galactans. nih.govnih.gov This bacterium can then internalize and metabolize the trisaccharide. nih.gov

The metabolism of β-1,3-galactotriose has been demonstrated in Bifidobacterium breve UCC2003. oaepublish.com This strain can utilize β-1,3-galactooligosaccharides that are released by the primary degrader Bacteroides cellulosilyticus when grown on arabinogalactan (B145846). This "cross-feeding" interaction highlights the complex metabolic relationships within the gut microbial community. oaepublish.com The degradation of β-1,3-galactotriose in B. breve is carried out by a specific glycoside hydrolase family 2 (GH2) enzyme. oaepublish.com

The fermentation of these oligosaccharides by gut bacteria leads to the production of short-chain fatty acids (SCFAs), which are beneficial to the host. oaepublish.com Thus, studying the metabolism of galactotriose provides insights into the prebiotic potential of galactooligosaccharides and their role in modulating the gut microbiome.

The table below summarizes findings on the microbial metabolism of galactotriose.

| Microorganism | Galactotriose Isomer | Key Metabolic Finding |

| Bifidobacterium longum | β-1,4-Galactotriose | Possesses an endogalactanase that releases galactotriose from galactans. nih.govnih.gov |

| Bifidobacterium breve UCC2003 | β-1,3-Galactotriose | Utilizes β-1,3-galactotriose released by Bacteroides cellulosilyticus in a cross-feeding interaction. oaepublish.com |

| Bifidobacterium breve UCC2003 | β-1,4-Galactotriose | Can metabolize galactan, with galactotriose being the main degradation product that is subsequently internalized and hydrolyzed. nih.gov |

| Bacillus subtilis | β-1,4-Galactotriose | The product of galactan degradation by GanB, which demonstrates an exo-mode of action. researchgate.net |

Emerging Research Directions in 3a,4b Galactotriose Studies

Advanced Glycomics and Glycometabolomics for Complex System Analysis

Glycomics and glycometabolomics are powerful disciplines for the comprehensive analysis of glycans in biological systems. creative-proteomics.comnih.govtandfonline.com The application of these advanced analytical platforms is crucial for understanding the presence, concentration, and function of 3a,4b-Galactotriose in various biological contexts.

Recent studies have demonstrated the utility of metabolomics in profiling the changes in oligosaccharide composition in response to dietary interventions. For instance, metabolomic analysis of mice fed a GOS-rich diet revealed significant alterations in the gut microbiota and associated metabolite profiles, including changes in fatty acid metabolism. rsc.org Similarly, a study on the fermentation of Distilled Dried Grains with Solubles (DDGS) by Aspergillus niger showed a significant increase in the content of this compound, highlighting its production in a complex fermentation system. researchgate.net

Advanced analytical techniques are at the heart of glycomics and glycometabolomics. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are frequently used to separate complex glycan mixtures. creative-proteomics.comnih.govplos.org Mass spectrometry (MS) is a cornerstone technology, providing detailed information on glycan composition and structure. creative-proteomics.comnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are invaluable for glycan analysis. creative-proteomics.com Furthermore, tandem MS (MS/MS) allows for the sequencing of glycans by fragmenting them into smaller, identifiable pieces. creative-proteomics.comnih.gov

Future research will likely involve the application of these high-throughput technologies to specifically quantify this compound in various biological samples, such as gut contents, serum, and tissues, under different physiological and pathological conditions. tandfonline.comrsc.org This will help to establish its role as a potential biomarker or a biologically active molecule.

Table 1: Advanced Glycomic and Glycometabolomic Techniques for Oligosaccharide Analysis

| Technique | Principle | Application in this compound Studies |

|---|---|---|

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Determination of the precise mass and composition of this compound in complex mixtures. |

| Tandem MS (MS/MS) | Involves multiple stages of mass analysis to determine the structure of molecules. | Elucidation of the glycosidic linkages and branching patterns of this compound. |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Purification and quantification of this compound from biological samples. nih.gov |

| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility in a capillary. | High-resolution separation of this compound from other isomeric oligosaccharides. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to determine molecular structure. | Detailed structural characterization of this compound, including anomeric configuration. researchgate.net |

Rational Design and Engineering of Microbial Systems for Targeted Oligosaccharide Production or Degradation

The targeted production of specific oligosaccharides like this compound is a significant area of research, with metabolic engineering of microorganisms offering a promising avenue. nih.govcaister.comresearchgate.net The ability to produce pure, structurally defined oligosaccharides is crucial for detailed functional studies.

Metabolic engineering has been successfully employed to develop whole-cell biocatalysts for the synthesis of various oligosaccharides. nih.govresearchgate.net These microbial systems can be scaled up for industrial production, offering a cost-effective alternative to chemical synthesis. nih.gov For example, Escherichia coli has been engineered to produce high titers of complex human milk oligosaccharides through the introduction of specific glycosyltransferases and the optimization of precursor pathways. acs.orgacs.org

In the context of this compound, the rational design of microbial systems could involve several strategies. One approach is the engineering of enzymes with tailored specificities. For instance, β-galactosidases, which are commonly used for GOS production, can be modified through rational design and site-directed mutagenesis to enhance the yield of specific GOS products. nih.govresearchgate.net A study on the β-galactosidase from Aspergillus oryzae demonstrated that specific mutations could significantly increase the GOS yield. nih.govresearchgate.net

Furthermore, microorganisms that naturally produce or degrade galactans can be engineered for the targeted production or degradation of this compound. Research has shown that Bifidobacterium longum possesses an endogalactanase that liberates galactotriose from type I galactans. nih.govasm.org The genes responsible for this activity could be overexpressed or introduced into a suitable production host. Similarly, the observation that Aspergillus niger fermentation increases the concentration of this compound suggests that this fungus could be a candidate for metabolic engineering to enhance its production. researchgate.net

Table 2: Microbial Systems and Engineering Strategies for Oligosaccharide Production

| Microbial System | Engineering Strategy | Potential for this compound Production |

|---|---|---|

| Escherichia coli | Introduction of heterologous glycosyltransferases, optimization of sugar nucleotide precursor pathways. acs.orgacs.org | High-level production of this compound through the expression of specific galactosyltransferases. |

| Aspergillus niger | Overexpression of endogenous glycoside hydrolases, optimization of fermentation conditions. | Enhanced production of this compound based on its observed increase during fermentation. researchgate.net |

| Bifidobacterium longum | Overexpression of the endogalactanase gene (galA). nih.govasm.org | Targeted release of galactotriose from galactan substrates. |

| Pichia pastoris | Surface display of β-galactosidase. mdpi.com | Continuous enzymatic production of galactooligosaccharides, potentially enriched in this compound. |

Development of Novel Analytical Tools for Glycan Characterization and Imaging

The structural complexity and diversity of glycans necessitate the continuous development of novel and more sensitive analytical tools. nih.govnih.gov For a specific oligosaccharide like this compound, precise characterization is fundamental to understanding its function.

Mass spectrometry continues to evolve, with new methods providing deeper insights into glycan structure. nih.gov For example, ion mobility-mass spectrometry (IM-MS) adds another dimension of separation based on the size and shape of the ions, which can help to distinguish between isomeric glycans. Infrared ion spectroscopy coupled with mass spectrometry (MS-IR) provides a vibrational fingerprint of mass-selected ions, enabling the differentiation of subtle structural features like pyranose and furanose ring forms in galactose-containing disaccharides. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of carbohydrates. researchgate.netnih.gov One-dimensional and two-dimensional NMR experiments can reveal the complete structure of an oligosaccharide, including the sequence of monosaccharides, the position and anomeric configuration of glycosidic linkages, and the conformation of the molecule. 13C-NMR spectra have been reported for galactotriose, providing valuable data for its structural confirmation. researchgate.net

Glycan imaging is an emerging field that allows for the visualization of the spatial distribution of glycans in tissues and cells. nih.govbiorxiv.org MALDI imaging mass spectrometry, for instance, can map the location of specific N-glycans within tissue sections, linking glycan expression to histopathological features. nih.govnih.gov The development of glycan-specific probes, such as engineered human lectins, offers another powerful tool for imaging and profiling glycans in various biological contexts. biorxiv.org The application of such imaging techniques could reveal the specific cellular or tissue localization of this compound, providing clues about its biological function.

Deeper Mechanistic Insights into Host-Microbe Glycan Cross-Talk and Signaling Pathways